molecular formula C8H6N4O3 B6245279 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1356016-27-7

6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B6245279
CAS No.: 1356016-27-7
M. Wt: 206.2
InChI Key:
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Description

6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. This reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit kinases with high specificity makes it a valuable compound in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl carbamate followed by cyclization with formic acid and acetic anhydride.", "Starting Materials": [ "5-amino-1H-pyrazole-4-carboxylic acid", "ethyl carbamate", "formic acid", "acetic anhydride" ], "Reaction": [ "Step 1: 5-amino-1H-pyrazole-4-carboxylic acid is reacted with ethyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 5-(ethoxycarbonyl)amino-1H-pyrazole-4-carboxylic acid.", "Step 2: The intermediate product from step 1 is then cyclized with formic acid and acetic anhydride to form 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS No.

1356016-27-7

Molecular Formula

C8H6N4O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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